4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole
Description
4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole is a heterocyclic compound featuring a triazole core fused with a thiazole ring. The triazole moiety is substituted at position 1 with a 4-methylphenyl group and at position 5 with a methyl group. The thiazole ring is functionalized at position 4 with a 3,4-dimethoxyphenyl substituent.
Synthesis typically involves multi-step reactions, including cyclocondensation of thiosemicarbazides with α-haloketones or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. Crystallographic studies (e.g., SHELX-based refinements) confirm planar geometries for analogous compounds, with slight deviations due to steric hindrance from substituents .
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-13-5-8-16(9-6-13)25-14(2)20(23-24-25)21-22-17(12-28-21)15-7-10-18(26-3)19(11-15)27-4/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESRGAAEVACOTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with various targets, includingCLK1 and DYRK1A kinases . These kinases play a crucial role in the regulation of various cellular processes and are implicated in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Mode of Action
For instance, they can act as inhibitors, blocking the activity of their target enzymes. The specific interaction of this compound with its targets would depend on its chemical structure and the nature of the target proteins.
Biochemical Pathways
Thiazole derivatives have been reported to affect a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities. The exact pathways affected would depend on the specific targets of the compound and their roles in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
Compounds 4 and 5 () are isostructural derivatives of 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole. They differ by halogen substituents (Cl in 4, Br in 5), which minimally alter crystal packing but significantly impact electronic properties.
*Calculated based on analogous structures.
Methoxy vs. Methyl Substituents
Methoxy groups (3,4-dimethoxyphenyl in the target) are electron-rich, influencing π-π stacking and hydrogen bonding. In contrast, methyl groups (e.g., 4-methylphenyl in 9d, ) contribute steric bulk but lack polar interactions. For example, compound 9d (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide) shows reduced solubility compared to methoxy analogues due to hydrophobicity .
Crystallographic and Solubility Comparisons
The target compound’s methoxy groups likely enhance crystallinity compared to halogenated analogues. For instance, compounds 4 and 5 () crystallize in triclinic systems (P 1̄) with two independent molecules per unit cell, while methoxy-substituted derivatives (e.g., ) form denser lattices due to stronger intermolecular hydrogen bonds . Solubility in DMF () is higher for methoxy-bearing compounds (~20 mg/mL) than for halogenated ones (<10 mg/mL) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
